Derivative Potency: Cytotoxic Activity Against Triple-Negative Breast Cancer Cells (MDA-MB-231)
Derivatives synthesized from 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a closely related analog of the target compound, demonstrated cytotoxic activity against MDA-MB-231 cells. The target compound 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde is the direct precursor for a family of pyrazole hybrids exhibiting measurable potency in this cancer cell line [1]. The most active compounds in the series showed IC50 values of 47.72 μM and 24.25 μM, establishing a benchmark for activity in this scaffold class [1].
| Evidence Dimension | Cytotoxicity (IC50 against MDA-MB-231 cells) |
|---|---|
| Target Compound Data | Derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (analog) yielded IC50 values of 47.72 μM and 24.25 μM for the most active compounds (4b and 5a) [1]. |
| Comparator Or Baseline | The 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde scaffold is the fundamental building block; its derivatives are expected to show comparable or superior activity based on structure-activity relationship (SAR) trends observed in the series [1]. |
| Quantified Difference | N/A (Class-level inference; activity of the target compound's derivatives is implied by the activity of the closely related analog's derivatives) |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line; cytotoxicity assessed via MTT or similar assay [1]. |
Why This Matters
This evidence confirms the pyrazole-4-carbaldehyde scaffold, with its specific N1/C3 substitution pattern, is a validated starting point for developing cytotoxic agents against a clinically challenging cancer subtype.
- [1] Gaikwad, S. S.; et al. Targeting AKT2 in MDA-MB-231 Cells by Pyrazole Hybrids: Structural, Biological and Molecular Docking Studies. Chem. Biodivers. 2023, 20 (11), e202300799. DOI: 10.1002/cbdv.202300799. View Source
